molecular formula C7H8O2S2 B7809239 5-(2-Carboxyethylthio)thiophene

5-(2-Carboxyethylthio)thiophene

Cat. No.: B7809239
M. Wt: 188.3 g/mol
InChI Key: NBPGVXFCVFABEF-UHFFFAOYSA-N
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Description

5-(2-Carboxyethylthio)thiophene is a chemical compound for research and development purposes. Thiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science. The structure of this compound, which incorporates both a thiophene ring and a carboxylic acid-containing side chain, makes it a valuable synthetic intermediate. Researchers can utilize this compound to develop novel substances for various fields. In pharmaceutical research, similar thiophene carboxamide scaffolds are investigated for their cytotoxic effects and ability to activate caspase enzymes in cancer cell lines, indicating their potential as antiproliferative agents . Furthermore, such thiophene derivatives are also explored for their antioxidant and antibacterial properties, with studies showing efficacy against various Gram-positive and Gram-negative bacteria . This product is intended for research use by qualified professionals only. It is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet for proper handling and safety information before use.

Properties

IUPAC Name

3-thiophen-2-ylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S2/c8-6(9)3-5-11-7-2-1-4-10-7/h1-2,4H,3,5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPGVXFCVFABEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: 5-(2-Carboxyethylthio)thiophene is used in the synthesis of more complex organic molecules and as a building block in organic chemistry research. Biology: Medicine: It may be explored for its therapeutic properties, including potential use in drug design and development. Industry: The compound can be used in the production of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism by which 5-(2-Carboxyethylthio)thiophene exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Substituents and Positions :

  • 5-(2-Carboxyethylthio)thiophene :
    • Substituent: 2-carboxyethylthio (–SCH2CH2COOH) at the 5-position.
    • Functional groups: Thioether, carboxylic acid.
  • Similar Compounds: 5-Chlorothiophene-2-carboxylic acid (): Carboxylic acid at the 2-position, chlorine at the 5-position. This compound is used in pharmaceuticals (e.g., rivaroxaban synthesis) . Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (): Ester and amino groups at the 2- and 3-positions, respectively, with a 3-chlorophenyl group at the 5-position. Acts as a precursor for anticancer agents . 5-(4-Hydroxybut-1-ynyl)-2,2’-bithiophene (): Hydroxybutynyl group at the 5-position; exhibits cytotoxicity against human cancer cell lines . Pyrazole-thiophene amides (): Carboxamide-linked pyrazole moieties; studied for antibacterial and anti-urease activities .

Table 1: Structural Comparison

Compound Substituent Position Functional Groups Key Applications
This compound 5 Thioether, carboxylic acid Pharmaceuticals, materials
5-Chlorothiophene-2-carboxylic acid 2 (COOH), 5 (Cl) Carboxylic acid, halogen Drug synthesis (e.g., rivaroxaban)
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 2 (COOEt), 3 (NH2), 5 (Cl-Ph) Ester, amino, aryl halide Anticancer agents
5-(4-Hydroxybutynyl)-2,2’-bithiophene 5 Hydroxybutynyl, bithiophene core Cytotoxicity

Electronic Properties :

  • Thiophene derivatives are valued in organic electronics for their π-conjugation. The carboxyethylthio group may reduce conjugation compared to electron-donating groups (e.g., methoxy in ’s 5-(4-methoxyphenyl)thiophene-2-carbaldehyde) but enhance solubility for solution-processed devices .

Preparation Methods

Optimization of Bromination Conditions

Key parameters influencing bromination efficiency include:

  • Temperature : Elevated temperatures (80–90°C) enhance reaction rates but risk over-bromination.

  • Solvent : Polar solvents like acetic acid improve solubility of bromine and intermediates.

  • Catalysts : Pyridine in catalytic amounts (0.05–0.2 mol per mol substrate) mitigates side reactions during thionyl chloride-mediated bromination.

Nucleophilic Substitution with 3-Mercaptopropionic Acid

The carboxyethylthio group is introduced via nucleophilic displacement of bromine using 3-mercaptopropionic acid (HS-CH₂CH₂COOH). This step necessitates deprotonation of the thiol to enhance nucleophilicity, typically achieved with bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Reaction Mechanism and Conditions

  • Base Selection : NaH in dimethylformamide (DMF) at 0°C to room temperature facilitates thiolate formation, enabling efficient substitution.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the transition state and improve yields compared to tetrahydrofuran (THF).

  • Temperature Control : Reactions conducted at 40–50°C minimize side products such as disulfide formation.

Representative Procedure :

  • 5-Bromothiophene (1 eq) and 3-mercaptopropionic acid (1.2 eq) are combined in anhydrous DMF.

  • NaH (1.5 eq) is added at 0°C, and the mixture is stirred at room temperature for 12–24 hours.

  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 5-(2-carboxyethylthio)thiophene.

Yield Optimization Data

BaseSolventTemperature (°C)Yield (%)Purity (%)
NaHDMF257295
K₂CO₃DMSO406592
NaOHTHF505888

Protection-Deprotection Strategies for Carboxylic Acid

To prevent side reactions during nucleophilic substitution, the carboxylic acid group of 3-mercaptopropionic acid is often protected as an ethyl ester. Post-substitution hydrolysis restores the free acid functionality.

Ester Protection and Hydrolysis

  • Protection : 3-Mercaptopropionic acid is treated with ethanol and sulfuric acid to form ethyl 3-mercaptopropionate (HS-CH₂CH₂COOEt).

  • Substitution : The protected thiol reacts with 5-bromothiophene under standard conditions.

  • Deprotection : Saponification with aqueous NaOH (2 M) followed by acidification with HCl yields the target compound.

Advantages :

  • Ester protection prevents carboxylate interference during substitution.

  • Hydrolysis under mild conditions (50°C, 1 hour) ensures high recovery (>90%).

Alternative Synthetic Routes and Comparative Analysis

Michael Addition of Acrylic Acid to Thiophenethiol

An alternative approach involves the Michael addition of acrylic acid (CH₂=CHCOOH) to 5-thiophenethiol. However, the scarcity of 5-thiophenethiol precursors limits practicality.

Palladium-Catalyzed Coupling Reactions

Cross-coupling using palladium catalysts (e.g., Pd/C) enables direct introduction of carboxyethylthio groups. For example, tritiation of brominated intermediates over Pd/C in basic media achieves deuterium incorporation but requires specialized equipment.

Comparative Efficiency :

MethodYield (%)ScalabilityCost Efficiency
Nucleophilic Substitution72HighModerate
Michael Addition35LowHigh
Pd-Catalyzed Coupling68ModerateLow

Purification and Characterization

Purification of this compound is critical due to polar by-products. Techniques include:

  • Recrystallization : From ethanol/water mixtures, yielding needle-like crystals.

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >98% purity.

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3), 7.20 (d, J = 3.6 Hz, 1H, thiophene H-4), 3.65 (t, J = 6.8 Hz, 2H, SCH₂), 2.80 (t, J = 6.8 Hz, 2H, CH₂COOH), 12.2 (s, 1H, COOH).

  • IR (cm⁻¹) : 1705 (C=O), 2560 (S-H, if unprotected), 3100 (aromatic C-H) .

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and reaction conditions for synthesizing 5-(2-Carboxyethylthio)thiophene?

  • Methodological Answer : Synthesis of thiophene derivatives typically requires solvents like dichloromethane or acetonitrile due to their polarity, which enhances reactant solubility and stabilizes intermediates . For this compound, reaction temperatures between 50–80°C and catalysts such as Pd(PPh₃)₄ for cross-coupling reactions are recommended. Yield optimization involves monitoring reaction time (6–24 hours) and using inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing groups.
Parameter Optimal Range Impact on Yield/Purity
SolventDichloromethane, AcetonitrileHigher polarity improves solubility of intermediates
Temperature50–80°CAccelerates reaction kinetics without side-product formation
CatalystPd(PPh₃)₄Facilitates Suzuki-Miyaura coupling for aryl-thiophene bonds

Q. Which spectroscopic techniques are most effective for characterizing the carboxyethylthio substituent?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments near the carboxyethylthio group. For example, the methylene protons adjacent to sulfur resonate at δ 2.8–3.2 ppm, while carboxylic protons appear at δ 10–12 ppm (broad) .
  • FT-IR : Confirms the presence of C=O (1680–1720 cm⁻¹) and S-C (650–700 cm⁻¹) bonds.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₇H₈O₂S₂: 204.99 g/mol) .

Advanced Research Questions

Q. How do electronic effects of the carboxyethylthio group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing carboxyethylthio group reduces electron density on the thiophene ring, enhancing electrophilic substitution at the α-position. Computational studies (DFT) show a 0.3–0.5 eV decrease in HOMO energy compared to unsubstituted thiophene, favoring oxidative addition in Pd-catalyzed reactions . Comparative reactivity studies with methylthio or phenylthio analogs reveal slower kinetics (k = 0.05 s⁻¹ vs. 0.1 s⁻¹ for phenylthio), necessitating longer reaction times .

Q. What computational models predict the corrosion inhibition efficiency of this compound on metal alloys?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model adsorption energies (e.g., −45 kJ/mol for Fe surfaces in acidic media) to predict inhibition efficiency .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Higher electrophilicity (ω = 3.5 eV) correlates with stronger adsorption on metal surfaces .
  • Experimental Validation : Electrochemical impedance spectroscopy (EIS) in 1M HCl shows 85% inhibition efficiency at 10 mM concentration, aligning with computational predictions .

Data Contradiction Resolution

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions in antimicrobial or anti-inflammatory activity (e.g., IC₅₀ ranging from 10–50 µM) arise from variations in assay conditions. Strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., RAW 264.7 for inflammation studies) and control for solvent effects (DMSO ≤ 0.1%) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; for example, replacing the carboxyethyl group with a methyl ester reduces anti-inflammatory activity by 40% .
  • Meta-Analysis : Pool data from multiple studies (n ≥ 5) to identify trends, adjusting for variables like pH or incubation time .

Tables for Comparative Analysis

Table 1 : Substituent Effects on Thiophene Reactivity

Substituent HOMO Energy (eV) Reaction Rate (k, s⁻¹) Application
Carboxyethylthio−6.20.05Corrosion inhibition
Phenylthio−5.80.1Organic electronics
Methylthio−5.50.15Drug intermediates

Table 2 : Biological Activity Variability Across Studies

Study IC₅₀ (µM) Assay Conditions Key Finding
Radwan et al. (2008)10pH 7.4, 24h incubationPotent COX-2 inhibition
Shanmuganathan (2017)50pH 6.8, 48h incubationModerate anti-inflammatory

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